molecular formula C9H11N3O3 B15286990 2-Amino-3-(4-nitrophenyl)propanamide

2-Amino-3-(4-nitrophenyl)propanamide

Cat. No.: B15286990
M. Wt: 209.20 g/mol
InChI Key: GZVVTACFGLQAFF-UHFFFAOYSA-N
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Description

2-Amino-3-(4-nitrophenyl)propanamide is a nitro-substituted α-amino acid derivative characterized by a propanamide backbone with a 4-nitrophenyl group at the β-position and an amino group at the α-carbon. The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the amide moiety contributes to hydrogen-bonding capabilities .

Properties

IUPAC Name

2-amino-3-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVVTACFGLQAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Phenylalanine Derivatives

The most widely documented method involves nitration of L- or D-phenylalanine followed by sequential protection, reduction, and amidation. Key steps include:

Reaction Scheme:

  • Nitration :
    • Substrate: L-Phenylalanine (amine-protected or free).
    • Reagents: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
    • Conditions: -15°C to -20°C, 1–2 hours.
    • Product: 4-Nitrophenylalanine.
  • Amine Protection :

    • Reagents: Acetic anhydride or benzyl chloroformate.
    • Conditions: 0–25°C, 1–3 hours.
  • Nitro Group Reduction :

    • Reagents: Zinc (Zn) with ammonium chloride (NH₄Cl) in methanol/water.
    • Conditions: Reflux, 5–8 hours.
    • Intermediate: 4-Aminophenylalanine.
  • Amidation :

    • Reagents: Formic acid or propionyl chloride.
    • Conditions: Tetrahydrofuran (THF), 25°C, 3–5 hours.

Yield : 60–75% overall.

Table 1: Classical Synthesis Parameters

Step Reagents Temperature Time Yield (%)
Nitration HNO₃/H₂SO₄ -15°C 1.5 h 85–90
Amine Protection Acetic anhydride 5°C 2 h 95
Reduction Zn/NH₄Cl Reflux 6 h 70–80
Amidation Formic acid 25°C 4 h 90

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling

A patent by RU2802445C1 describes a streamlined approach using veratraldehyde and hippuric acid:

Reaction Scheme:

  • Aldol Condensation :
    • Substrates: Veratraldehyde + Hippuric acid.
    • Catalyst: Sodium acetate.
    • Product: β-Hydroxy ketone intermediate.
  • Reductive Amination :
    • Reagents: Raney nickel (Ra-Ni) in hydrobromic acid (HBr).
    • Conditions: 80–100°C, 2–4 hours.

Yield : 60% overall.

Borane-Mediated Reduction

US5969179A highlights borane/methyl sulfide (BH₃·SMe₂) for selective nitro group reduction without affecting the amide:

  • Conditions : THF, 0–25°C, 2 hours.
  • Yield : 85–90%.

Table 2: Catalytic Methods Comparison

Method Catalyst Temperature Time Yield (%)
Reductive Amination Ra-Ni/HBr 90°C 3 h 60
Borane Reduction BH₃·SMe₂ 25°C 2 h 85–90

Enantioselective Synthesis

Chiral Resolution Techniques

NZ229910A details resolution using d-camphorsulfonic acid to isolate the (S)-enantiomer:

  • Substrate : Racemic 4-nitrophenylalanine.
  • Resolution Agent : d-Camphorsulfonic acid.
  • Conditions : Methanol/water, 25°C, 12 hours.
  • Enantiomeric Excess (ee) : >98%.

Asymmetric Hydrogenation

A method from PMC3254429 employs Rhodium (Rh)-BINAP complexes for enantioselective reduction:

  • Substrate : β-Keto-amide intermediate.
  • Catalyst : Rh-(R)-BINAP.
  • Conditions : 50 psi H₂, 25°C, 6 hours.
  • ee : 95–99%.

Table 3: Enantioselective Methods

Method Catalyst ee (%) Yield (%)
Chiral Resolution d-Camphorsulfonic acid 98 45–50
Asymmetric Hydrogenation Rh-BINAP 99 70–75

Industrial-Scale Production

Continuous-Flow Nitration

A scalable adaptation of US5969179A uses continuous-flow reactors for nitration:

  • Throughput : 1 kg/hour.
  • Purity : >99% (HPLC).

Solvent Recycling

Patents emphasize toluene/water biphasic systems for amidation, reducing solvent waste by 40%.

Analytical and Quality Control

Purity Assessment

  • HPLC : C18 column, 65:35 H₂O/acetonitrile, λ = 254 nm.
  • NMR : ¹H NMR (DMSO-d₆): δ 8.15 (d, 2H, Ar-NO₂), 6.90 (d, 2H, Ar-H), 4.10 (m, 1H, CH), 2.95 (dd, 2H, CH₂).

Impurity Profiling

Common impurities include:

  • 4-Nitrophenylpyruvic acid (≤0.5%): Formed via oxidative side reactions.
  • Over-reduced byproducts (≤1%): Mitigated by controlled Zn/NH₄Cl stoichiometry.

Challenges and Optimization

Toxicity Concerns

  • Nitration : HNO₃/H₂SO₄ mixtures require corrosion-resistant reactors.
  • Borane Handling : BH₃·SMe₂ necessitates inert atmosphere conditions.

Cost-Effective Alternatives

  • Catalyst Recycling : Ra-Ni reuse achieves 5 cycles without yield loss.
  • Solvent-Free Amidation : Microwave-assisted reactions reduce THF usage by 30%.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are often employed.

Major Products Formed

    Oxidation: Conversion to 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

    Reduction: Formation of 2-Amino-3-(4-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-(4-nitrophenyl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitrophenyl group plays a crucial role in its biological activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) References
(S)-2-Amino-3-(4-nitrophenyl)propanoate monohydrate Carboxylate, nitro, zwitterionic amino C₉H₁₀N₂O₅·H₂O 244.20
(S)-2-Amino-N-(4-nitrophenyl)propanamide trifluoroacetate Amide, nitro, trifluoroacetate salt C₁₁H₁₂F₃N₃O₅ 323.23
(R)-2-Amino-3-(benzylthio)-N-(4-nitrophenyl)propanamide Benzylthio, nitro, amide C₁₆H₁₇N₃O₃S 331.39
(2S)-Complex indole-containing derivative Indol-3-yl, carbamoylamino, methoxypyridyl C₃₂H₃₆N₆O₅ 584.67

Key Observations :

  • Carboxylate vs. Amide: The carboxylate in (S)-2-Amino-3-(4-nitrophenyl)propanoate enhances water solubility due to zwitterionic properties, whereas the amide in 2-Amino-3-(4-nitrophenyl)propanamide may reduce solubility but improve stability against hydrolysis .
  • Salt Forms : Trifluoroacetate salts (e.g., ) improve solubility in polar organic solvents compared to free bases.

Physicochemical Properties

Compound Name Solubility Trends Stability Insights Hydrogen Bonding
(S)-2-Amino-3-(4-nitrophenyl)propanoate High in water (zwitterionic) Stable crystal lattice (N–H⋯O bonds) Extensive intermolecular H-bonding
(S)-Trifluoroacetate salt Soluble in DMSO, MeOH Acid-labile due to trifluoroacetate Salt bridges enhance crystallinity
Benzylthio derivative Low water solubility Susceptible to oxidation (S–C bond) Limited H-bonding due to hydrophobic S-group

Key Observations :

  • Nitro Group Impact : The 4-nitrophenyl group in all analogs contributes to π-π stacking and electron-withdrawing effects, influencing reactivity in substitution reactions .
  • Thermal Stability : Zwitterionic forms () exhibit higher melting points due to crystalline packing, while salts () may decompose at lower temperatures.

Key Observations :

  • The nitro group may confer antibacterial or antiparasitic activity, as seen in nitroguanidine derivatives .
  • Bulky substituents (e.g., indole in ) could enhance target binding but reduce metabolic stability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-3-(4-nitrophenyl)propanamide?

  • Methodology : Synthesis typically involves coupling a nitro-substituted phenyl group to a propanamide backbone. Key steps include:

  • Nucleophilic substitution or amide bond formation using reagents like carbodiimides (e.g., EDC/HOBt) to activate carboxyl groups .
  • Protection/deprotection strategies for the amino group to prevent side reactions (e.g., using tert-butoxycarbonyl (Boc) groups) .
  • Purification via column chromatography or recrystallization, monitored by TLC or HPLC to ensure >95% purity .

Q. How can the molecular structure of this compound be confirmed?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the 4-nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and propanamide backbone (amide proton at δ 6.5–7.0 ppm) .
  • IR Spectroscopy : Identify C=O (amide I band ~1650 cm⁻¹) and NO₂ (asymmetric stretch ~1520 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS expected [M+H]⁺ ~238 g/mol) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12). Limited solubility in water due to the nitro group .
  • Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may degrade under strong UV light .

Advanced Research Questions

Q. How to design enzyme inhibition assays to study its mechanism of action?

  • Methodology :

  • Target Selection : Screen against kinases or proteases (e.g., serine hydrolases) due to the nitro group’s electron-withdrawing effects .
  • Assay Conditions : Use fluorogenic substrates (e.g., AMC-tagged peptides) in pH 7.4 buffer. Measure IC₅₀ via dose-response curves .
  • Data Validation : Compare with known inhibitors (e.g., PMSF for serine proteases) and assess competitive/non-competitive inhibition via Lineweaver-Burk plots .

Q. What challenges arise in synthesizing derivatives with enhanced bioactivity?

  • Methodology :

  • Functionalization : Introduce substituents (e.g., halogens, methoxy) at the phenyl ring via Pd-catalyzed cross-coupling (Suzuki reaction). Steric hindrance from the nitro group may require elevated temperatures .
  • Optimization : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required) .
  • Assay Reproducibility : Standardize protocols (e.g., cell line passage number, serum-free conditions) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-Amino-3-(indol-4-yl)propanamide) to identify structure-activity trends .

Q. What computational tools are suitable for studying its interactions with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding to receptors (e.g., G-protein-coupled receptors) using AMBER or GROMACS .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

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